1-(3-chlorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyethyl carbamoyl group, and a tetrahydrobenzothiophene moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core benzothiophene structure, followed by the introduction of the chlorophenyl and methoxyethyl carbamoyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the methoxyethyl carbamoyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and pyridazine carboxamides. Compared to these compounds, 1-(3-chlorophenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Benzothiophene derivatives
- Pyridazine carboxamides
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-12-10-25-21(30)19-16-7-2-3-8-18(16)33-23(19)26-22(31)20-17(29)9-11-28(27-20)15-6-4-5-14(24)13-15/h4-6,9,11,13H,2-3,7-8,10,12H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
XXTONSWEKYWXPB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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